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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Chloromethyl)-6-(difluoromethyl)pyridine is a halogenated pyridine derivative of

significant interest in medicinal and agricultural chemistry. The pyridine scaffold is a ubiquitous

feature in pharmaceuticals and agrochemicals, and the strategic incorporation of fluorine-

containing functional groups, such as the difluoromethyl group, can profoundly enhance key

molecular properties.[1][2] Attributes like metabolic stability, lipophilicity, and binding affinity are

often modulated by these substitutions.[1] The presence of a reactive chloromethyl group

further establishes this molecule as a versatile synthetic intermediate, enabling covalent

linkage to a wide array of molecular scaffolds.[3]

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-(Chloromethyl)-6-(difluoromethyl)pyridine. It is designed to equip

researchers and drug development professionals with the essential data and methodologies

required for its effective handling, characterization, and application in a laboratory setting. The

guide synthesizes available data with established scientific principles to offer field-proven

insights into its molecular behavior.
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Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular

identity.

Chemical Name: 2-(Chloromethyl)-6-(difluoromethyl)pyridine

CAS Number: 1211525-99-3[4][5]

Molecular Formula: C₇H₆ClF₂N[4][5]

Molecular Weight: 177.58 g/mol [4][5]

Chemical Structure: 

The structure features a pyridine ring substituted at the 2- and 6-positions. The 2-position holds

a chloromethyl (-CH₂Cl) group, a reactive electrophilic site. The 6-position is substituted with a

difluoromethyl (-CHF₂) group, a non-exchangeable hydrogen bond donor and a lipophilic

moiety that can serve as a bioisostere for hydroxyl or thiol groups.

Physicochemical Properties
A summary of the known and predicted physicochemical data for 2-(Chloromethyl)-6-
(difluoromethyl)pyridine is presented below. It is critical to note that much of the publicly

available data for this specific molecule is computationally predicted. Experimental verification

is strongly recommended for any critical application.
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Property Value Data Type Source

Boiling Point 206.8 ± 35.0 °C Predicted [4]

Density 1.283 ± 0.06 g/cm³ Predicted [4]

Purity ≥ 97% Specification [5]

pKa (Pyridine N) ~1.5 - 2.5 Estimated N/A

LogP ~2.0 - 2.5 Estimated N/A

Insight into pKa Estimation: The pKa of the parent pyridine molecule is approximately 5.25.[6]

The introduction of strong electron-withdrawing groups, such as the chloromethyl and

difluoromethyl substituents, is known to significantly decrease the basicity of the pyridine

nitrogen. For instance, the pKa of 2-chloropyridine is 0.72, and Taft equation analyses on

substituted pyridines show a strong correlation between substituent electronegativity and the

reduction in pKa.[7] Therefore, the pKa of the title compound is estimated to be substantially

lower than that of pyridine itself.

Spectroscopic Profile (Predicted)
No experimentally derived spectra for 2-(Chloromethyl)-6-(difluoromethyl)pyridine are

publicly available. However, a predicted spectroscopic profile can be constructed based on the

analysis of its functional groups and data from structurally analogous compounds.[8][9][10]

¹H NMR:

Pyridine Ring Protons (3H): Expected to appear in the aromatic region (δ 7.5-8.5 ppm) as

a complex multiplet pattern.

Chloromethyl Protons (-CH₂Cl, 2H): Expected as a singlet around δ 4.8-5.3 ppm. In the ¹H

NMR spectrum of the similar 2-(Chloromethyl)pyridine hydrochloride, this peak appears at

5.245 ppm.[9]

Difluoromethyl Proton (-CHF₂, 1H): Expected as a triplet (due to coupling with two ¹⁹F

nuclei) around δ 6.5-7.0 ppm, with a characteristic J-coupling constant (²JHF) of

approximately 50-60 Hz.
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¹³C NMR:

Pyridine Ring Carbons (5C): Expected in the range of δ 120-160 ppm. The carbons

directly attached to the electron-withdrawing substituents (C2 and C6) would be

significantly affected.

Chloromethyl Carbon (-CH₂Cl): Expected around δ 45-50 ppm.

Difluoromethyl Carbon (-CHF₂): Expected as a triplet (due to ¹JCF coupling) around δ 110-

120 ppm.

¹⁹F NMR:

Difluoromethyl Group (-CHF₂): Expected as a doublet (due to coupling with the ¹H

nucleus) with a ²JHF of approximately 50-60 Hz. The diastereotopic nature of the fluorine

atoms could potentially lead to more complex splitting if the molecule is in a chiral

environment.[10]

Mass Spectrometry (MS):

The molecular ion peak (M⁺) would be observed at m/z 177.58.

A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an

approximate 3:1 ratio) would be expected, confirming the presence of chlorine.

Common fragmentation pathways would likely involve the loss of Cl (m/z 35/37) and the

chloromethyl radical (-CH₂Cl).

Experimental Protocols for Physicochemical
Characterization
For drug development and chemical research, reliance on predicted data is insufficient. The

following section details standard, field-proven protocols for the experimental determination of

key physicochemical properties.
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Protocol for pKa Determination via Potentiometric
Titration
Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a

molecule's ionization state at a given pH. This influences solubility, permeability, and receptor

binding. Potentiometric titration is a robust and direct method to measure the pKa by

monitoring pH changes upon the addition of a titrant.

Methodology:

Preparation: Accurately weigh ~10-20 mg of 2-(Chloromethyl)-6-(difluoromethyl)pyridine
and dissolve in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g.,

50:50 Methanol:Water) due to expected low aqueous solubility.

Acidification: Acidify the solution to ~pH 2 using 0.1 M HCl to ensure the pyridine nitrogen is

fully protonated.

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small,

precise aliquots (e.g., 0.02 mL).

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH

at the half-equivalence point of the titration curve, where half of the protonated pyridine has

been neutralized.
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Caption: Reactivity map of the molecule.
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Conclusion
2-(Chloromethyl)-6-(difluoromethyl)pyridine is a valuable chemical intermediate

characterized by a stable, electron-deficient pyridine core and a highly reactive electrophilic

chloromethyl group. Its predicted physicochemical profile suggests it is a moderately lipophilic

compound with weak basicity. The provided experimental protocols offer a clear pathway for

researchers to obtain robust, verifiable data essential for applications in drug discovery and

process development. Understanding these core properties is paramount to leveraging this

molecule's full potential in the synthesis of novel, high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1530784#physicochemical-properties-of-2-
chloromethyl-6-difluoromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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